An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrophenyl-(4-nitrophenyl)phenylamine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrophenyl-(4-nitrophenyl)phenylamine
Abstract
This technical guide provides a comprehensive overview of 2-Nitrophenyl-(4-nitrophenyl)phenylamine, a complex triarylamine derivative. While direct literature on this specific molecule is sparse, this document constructs a robust scientific profile by leveraging established principles in synthetic organic chemistry and spectroscopic analysis of analogous compounds. We present a detailed, logical framework for its synthesis via modern cross-coupling methodologies, outline a complete protocol for its structural characterization, and discuss its potential applications based on its unique electronic and steric properties. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Significance of Unsymmetrical Triarylamines
Triarylamines are a cornerstone class of organic molecules characterized by a central nitrogen atom bonded to three aryl groups. Their unique propeller-like, three-dimensional structure and tunable electronic properties make them indispensable in materials science and medicinal chemistry. They are widely utilized as hole-transport materials in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and perovskite solar cells.[1][2] Furthermore, the triarylamine scaffold is present in numerous pharmacologically active compounds.
The subject of this guide, 2-Nitrophenyl-(4-nitrophenyl)phenylamine (systematic name: N-(2-nitrophenyl)-N-(4-nitrophenyl)aniline ), is an unsymmetrical triarylamine featuring two electron-withdrawing nitro groups positioned on separate phenyl rings. This specific substitution pattern is expected to impart distinct electronic and steric characteristics, influencing its reactivity, photophysical properties, and potential biological activity. The presence of nitro groups makes these compounds valuable as synthetic intermediates, particularly for the corresponding amines, and as components in energetic materials or electro-optic devices.[3]
This document serves as a foundational guide to this molecule, detailing a proposed synthetic pathway and a comprehensive analytical workflow for its unambiguous characterization.
Proposed Synthesis: A Modern Cross-Coupling Approach
The construction of unsymmetrical triarylamines is efficiently achieved through sequential C-N bond-forming reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the premier methods for this purpose, offering broad substrate scope and functional group tolerance.[4][5][6] We propose a two-step, one-pot synthesis starting from aniline, leveraging the differential reactivity of aryl bromide and aryl chloride under palladium catalysis.[4]
Synthetic Strategy: Sequential Buchwald-Hartwig Amination
The proposed synthesis involves the sequential coupling of aniline with 1-bromo-2-nitrobenzene, followed by the introduction of 1-chloro-4-nitrobenzene. This strategy is designed to build the molecular complexity in a controlled manner.
Caption: Synthetic workflow for 2-Nitrophenyl-(4-nitrophenyl)phenylamine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the one-pot synthesis of unsymmetrical triarylamines.[4][7]
Materials:
-
Aniline
-
1-Bromo-2-nitrobenzene
-
1-Chloro-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask is charged with Pd₂(dba)₃ (1 mol%), the phosphine ligand (2.5 mol%), and NaOtBu (1.4 equivalents). The flask is evacuated and backfilled with argon or nitrogen three times.
-
First Coupling (Diarylamine Formation): Anhydrous toluene is added, followed by aniline (1.0 equivalent) and 1-bromo-2-nitrobenzene (1.05 equivalents). The mixture is stirred and heated to 80-100 °C. The reaction progress is monitored by TLC or GC-MS until the starting aniline is consumed (typically 2-4 hours).
-
Second Coupling (Triarylamine Formation): The reaction mixture is cooled slightly. 1-Chloro-4-nitrobenzene (1.1 equivalents) and additional NaOtBu (1.4 equivalents) are added to the same flask under a positive pressure of inert gas.
-
Reaction Completion: The mixture is heated to 100-110 °C and stirred until the diarylamine intermediate is fully consumed, as monitored by TLC or GC-MS (typically 12-24 hours).
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 2-Nitrophenyl-(4-nitrophenyl)phenylamine.
Structural Elucidation and Characterization
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the chemical structure.[8][9] The following section details the expected analytical data for the target compound.
Caption: Analytical workflow for structural confirmation.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data based on the analysis of similar nitrated aromatic compounds.[10][11][12][13][14][15]
| Technique | Expected Observations |
| Mass Spectrometry | Molecular Formula: C₁₈H₁₂N₄O₄Molecular Weight: 348.08 g/mol Expected Ion Peak (ESI+): [M+H]⁺ at m/z 349.09Fragmentation: Loss of NO₂ (m/z 46) and cleavage of C-N bonds.[16][17] |
| Infrared (IR) | Asymmetric NO₂ Stretch: ~1520-1540 cm⁻¹ (very strong)Symmetric NO₂ Stretch: ~1340-1355 cm⁻¹ (very strong)Aromatic C-N Stretch: ~1280-1320 cm⁻¹Aromatic C=C Stretch: ~1590-1610 cm⁻¹Aromatic C-H Stretch: >3000 cm⁻¹[10][18][19][20][21] |
| ¹H NMR (in CDCl₃) | Phenyl-H: ~7.2-7.5 ppm (multiplets, 5H)4-Nitrophenyl-H: Protons ortho to NO₂ (~8.2-8.3 ppm, doublet); Protons meta to NO₂ (~7.6-7.7 ppm, doublet)2-Nitrophenyl-H: Highly deshielded and complex multiplets due to proximity to NO₂ and steric crowding (~7.5-8.1 ppm) |
| ¹³C NMR (in CDCl₃) | Aromatic Carbons: ~115-150 ppmC-NO₂ Carbons: Highly deshielded, expected >145 ppmC-N (ipso) Carbons: Also significantly shifted, ~140-150 ppm |
Rationale for Spectroscopic Predictions
-
Mass Spectrometry: The molecular weight is calculated from the chemical formula C₁₈H₁₂N₄O₄. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared Spectroscopy: The two nitro groups are the most dominant features in the IR spectrum, producing very strong and characteristic absorption bands.[10] The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.[19] Conjugation with the aromatic rings lowers these frequencies compared to aliphatic nitro compounds.[18][20]
-
¹H NMR Spectroscopy: The protons on the three aromatic rings will reside in distinct chemical environments. Protons ortho to the strongly electron-withdrawing nitro groups are the most deshielded and will appear furthest downfield. The unsubstituted phenyl ring protons will appear in the typical aromatic region.
-
¹³C NMR Spectroscopy: Carbons directly attached to the electron-withdrawing nitro groups and the central nitrogen atom will be the most deshielded in the carbon spectrum.
Potential Applications and Future Research Directions
The unique structure of 2-Nitrophenyl-(4-nitrophenyl)phenylamine suggests several avenues for research and application:
-
Materials Science: While the electron-withdrawing nature of the nitro groups may hinder its performance as a hole-transport material, it could be investigated for applications in nonlinear optics or as an electron-transport material. Triarylamines are also explored as catholytes in redox flow batteries.[22]
-
Synthetic Intermediates: The nitro groups can be readily reduced to amino groups, providing a pathway to novel, highly functionalized triarylamine-based dyes, ligands, or pharmaceutical precursors.
-
Photocatalysis: Triarylamines can act as catalytic donors in light-mediated electron transfer processes, suggesting potential roles in metal-free photocatalysis.[23]
Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its photophysical and electrochemical properties, and an exploration of its utility as a building block for more complex functional molecules.
Conclusion
2-Nitrophenyl-(4-nitrophenyl)phenylamine represents a challenging yet scientifically intriguing synthetic target. By applying modern synthetic methodologies like the Buchwald-Hartwig amination, its preparation is feasible. A comprehensive analytical workflow employing MS, IR, and NMR spectroscopy is critical for its definitive structural confirmation. The insights provided in this guide offer a robust framework for researchers to synthesize, characterize, and explore the potential of this and other complex, unsymmetrical triarylamine derivatives.
References
-
Barbe, S., et al. (2000). One-pot synthesis of unsymmetrical triarylamines from aniline precursors. The Journal of Organic Chemistry, 65(17), 5327-33. Available at: [Link]
-
Barbe, S., et al. (2000). One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry, 65(17), 5327-5333. Available at: [Link]
-
Cai, Q., et al. (2008). Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system. Chemical Communications, (25), 2845-2847. Available at: [Link]
-
Tamoto, K., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Advances, 10(28), 16447-16454. Available at: [Link]
-
University of Calgary. (n.d.). Nitro Groups. Spectroscopy Tutorial. Available at: [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. Available at: [Link]
-
Anderson, K. W., et al. (2006). Selective Palladium-Catalyzed Arylation of Ammonia: Synthesis of Anilines as Well as Symmetrical and Unsymmetrical Di- and Triarylamines. Journal of the American Chemical Society, 128(33), 10694-10695. Available at: [Link]
-
Ordóñez, M. (n.d.). IR: nitro groups. Spectroscopy. Available at: [Link]
-
Joe. (2012). Infrared of nitro compounds. Chemistry. Available at: [Link]
-
Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(5), 743-745. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., et al. (2024). RETRACTED: Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. Molecules, 29(23), 5807. Available at: [Link]
-
Suzuki, K., et al. (2024). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Available at: [Link]
-
Chen, Y.-J., & Chen, H.-H. (2007). Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers. Chemical Communications, (36), 3741-3743. Available at: [Link]
-
Wang, Y., et al. (2024). RETRACTED: Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. Molecules, 29(23), 5807. Available at: [Link]
-
Wang, Y., et al. (2025). RETRACTED: Wang et al. Atmospheric Pressure Chemical Ionization Q-Orbitrap Mass Spectrometry Analysis of Gas-Phase High-Energy Dissociation Routes of Triarylamine Derivatives. Molecules 2024, 29, 5807. Molecules, 30(22), 4397. Available at: [Link]
-
Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(5), 743-745. Available at: [Link]
-
Chen, Y.-J., & Chen, H.-H. (2007). Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers. Chemical Communications, (36), 3741-3743. Available at: [Link]
-
Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(5), 743-745. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Al-Dies, A. M., et al. (2020). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 25(21), 5183. Available at: [Link]
-
ResearchGate. (n.d.). The 1H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl3). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][10][24]oxazine. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2022). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 27(19), 6296. Available at: [Link]
-
Unacademy. (n.d.). Applications of Nitration. Unacademy. Available at: [Link]
-
Wills, R. G. A., et al. (2023). Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. ChemElectroChem, 10(13), e202300109. Available at: [Link]
-
Chemical Science Blog. (2024). Editor's Choice. Royal Society of Chemistry. Available at: [Link]
-
Lambert, C., et al. (2018). Electrochemical and Spectroscopic Studies on Triarylamine-Polychlorotriphenylmethyl Dyads with Particularly Strong Triarylamine Donors. Chemistry – A European Journal, 24(57), 15296-15307. Available at: [Link]
-
Mikalsen, M., & Stenstrøm, Y. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 28(18), 6520. Available at: [Link]
-
ResearchGate. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. Available at: [Link]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. INMA. Available at: [Link]
-
MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. MDPI. Available at: [Link]
-
CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]
- 3. THE APPLICATIONS OF NITRATION By Unacademy [unacademy.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 9. Spectroscopy in Characterization of Materials—Developments | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
- 16. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. blogs.rsc.org [blogs.rsc.org]
- 24. One-pot synthesis of unsymmetrical triarylamines from aniline precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
